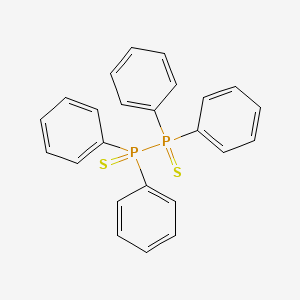
Tetraphenyldiphosphane disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyldiphosphane disulfide is an organophosphorus compound with the chemical formula C24H20P2S2. It is a white, air-sensitive solid that dissolves in nonpolar solvents. This compound is known for its unique structure, featuring a P-P bond and two sulfur atoms, making it a subject of interest in various chemical research fields .
Preparation Methods
Tetraphenyldiphosphane disulfide can be synthesized through several methods. One common synthetic route involves the reaction of tetraphenyldiphosphane with diphenyl disulfide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and requires stirring for a few hours to ensure complete reaction . Another method involves the use of sulfur monochloride (S2Cl2) with aromatic compounds . Industrial production methods often involve the reductive coupling of chlorodiphenylphosphine with sodium to produce tetraphenyldiphosphane, which can then be reacted with sulfur sources to form the disulfide compound .
Chemical Reactions Analysis
Tetraphenyldiphosphane disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used but often include various phosphane and phosphine oxide derivatives .
Scientific Research Applications
Tetraphenyldiphosphane disulfide has several scientific research applications:
Mechanism of Action
The mechanism by which tetraphenyldiphosphane disulfide exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to act as a redox mediator in various chemical processes .
Comparison with Similar Compounds
Tetraphenyldiphosphane disulfide can be compared with other similar compounds such as tetraphenyldiphosphane, diphenyl disulfide, and diphenylphosphine. While this compound features both phosphorus and sulfur atoms, tetraphenyldiphosphane contains only phosphorus atoms, and diphenyl disulfide contains only sulfur atoms. This unique combination of elements in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Similar compounds include:
- Tetraphenyldiphosphane
- Diphenyl disulfide
- Diphenylphosphine
These compounds share some structural similarities but differ in their chemical behavior and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
1054-60-0 |
|---|---|
Molecular Formula |
C24H20P2S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
diphenylphosphinothioyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VSECRTBYBKQVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


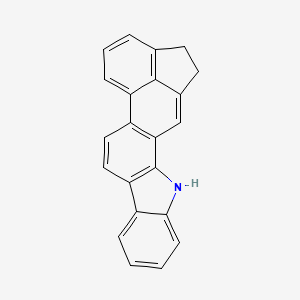
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
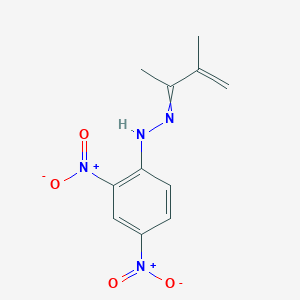
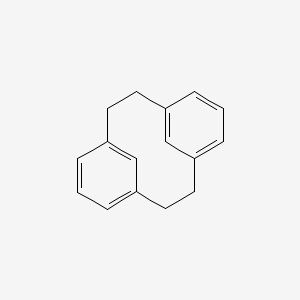
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
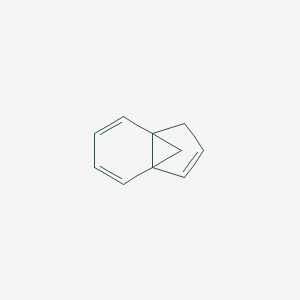
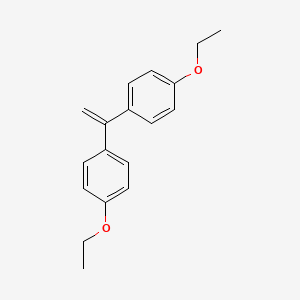
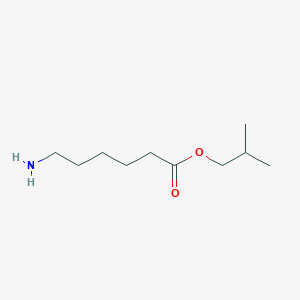
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
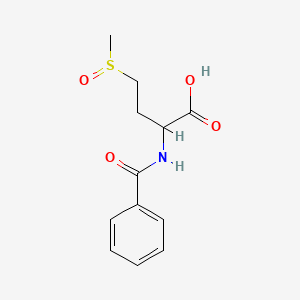
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
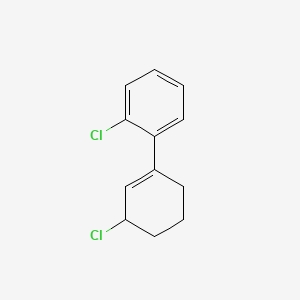
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
